Gymnestrogenin
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Overview
Description
Gymnestrogenin is a triterpenoid saponin glycoside derived from the medicinal plant Gymnema sylvestre. This compound is known for its diverse therapeutic potentials, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial activities . This compound is one of the bioactive compounds that contribute to the medicinal properties of Gymnema sylvestre.
Mechanism of Action
Target of Action
Gymnestrogenin is an effective Liver X receptor (LXR) antagonist . LXRs are nuclear receptors that regulate the expression of genes involved in cholesterol, fatty acid, and glucose homeostasis . This compound’s primary targets are LXRα and LXRβ, with IC50 values of 2.5 and 1.4 μM for transactivation, respectively .
Mode of Action
This compound interacts with its targets, LXRα and LXRβ, by reducing their transcriptional activity, even on their own promoter, thus reducing mRNA expression . This interaction leads to changes in the regulation of genes involved in lipid and glucose metabolism.
Biochemical Pathways
This compound affects the biochemical pathways regulated by LXRs. These include lipid metabolism, glucose homeostasis, and inflammation . By acting as an LXR antagonist, this compound can potentially influence these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an LXR antagonist. By inhibiting the activity of LXRs, this compound can potentially influence lipid and glucose metabolism, as well as inflammatory responses . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors like global warming, disturbance between flora and fauna, frequent climatic change, and depletion of the ozone layer can affect the production of this compound in Gymnema sylvestre . Biotechnology, including plant tissue culture, can be used to generate higher amounts of this compound to meet market demand .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gymnestrogenin is typically obtained through the extraction of Gymnema sylvestre leaves. The extraction process involves the use of solvents such as methanol or ethanol to isolate the triterpenoid saponins. The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Gymnema sylvestre using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quantification . Biotechnological approaches, including cell suspension cultures and plant tissue culture, are also employed to enhance the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Gymnestrogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups, resulting in new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological properties .
Scientific Research Applications
Gymnestrogenin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing new triterpenoid derivatives with potential therapeutic applications.
Biology: Studied for its role in modulating biological pathways and its effects on cellular processes.
Medicine: Investigated for its antidiabetic, anticancer, anti-inflammatory, and antimicrobial properties.
Comparison with Similar Compounds
Gymnestrogenin is compared with other triterpenoid saponins such as:
Gymnemic Acid: Another triterpenoid saponin from Gymnema sylvestre with similar antidiabetic properties but different molecular structure.
Stigmasterol: A plant sterol with anti-inflammatory and anticancer activities, but less potent than this compound in certain applications.
This compound stands out due to its unique combination of therapeutic properties and its potential for use in various scientific and industrial applications.
Properties
IUPAC Name |
(3S,4aS,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,5,10-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)14-24(35)30(19,17-32)15-23(25)34/h7,19-24,31-35H,8-17H2,1-6H3/t19-,20+,21+,22-,23-,24-,26-,27-,28+,29+,30+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYGGBNBRCVQI-DGNDGBPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)CO)O)C)C)(C)CO)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)CO)O)C)C)(C)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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